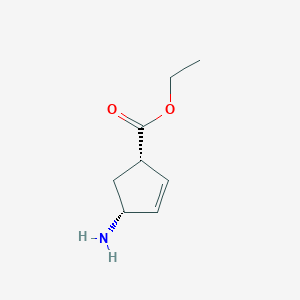

ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate

Description

Ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate is a chiral cyclopentene derivative characterized by its stereospecific (1S,4R) configuration and functional groups: an amino (-NH₂) substituent at position 4 and an ethyl ester (-COOEt) at position 1. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring rigid, bicyclic scaffolds .

Key synthetic routes involve stereoselective cyclization and esterification. For example, Reference Example 1 in describes the preparation of its methyl ester analog via thionyl chloride-mediated esterification of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one in methanol. Similar methodologies likely apply to the ethyl ester variant, substituting ethanol for methanol .

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)6-3-4-7(9)5-6/h3-4,6-7H,2,5,9H2,1H3/t6-,7+/m1/s1 |

InChI Key |

XCDXTVQLNVHFOH-RQJHMYQMSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H](C=C1)N |

Canonical SMILES |

CCOC(=O)C1CC(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclopentene derivative.

Amination: Introduction of the amino group is achieved through nucleophilic substitution or reductive amination.

Esterification: The carboxylate ester is formed by reacting the intermediate with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to ensure selective reactions.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

The cyclopentene ring undergoes selective oxidation under controlled conditions:

-

Epoxidation : Reacts with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to form a cis-epoxide derivative, preserving the amino group .

-

Dihydroxylation : Treatment with osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) yields a vicinal diol, which is critical for synthesizing polyhydroxylated cyclopentane analogs .

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Cis-epoxide | 85% |

| Dihydroxylation | OsO₄, NMO, acetone/H₂O | (1S,2R,3S,4R)-tetrol | 78% |

Reduction Reactions

The ester and amino groups participate in selective reductions:

-

Ester Reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the ester to a primary alcohol, yielding (1S,4R)-4-aminocyclopent-2-ene-1-methanol .

-

Azide Reduction : Staudinger reaction with triphenylphosphine converts azide derivatives (e.g., methyl 4-azido analogs) to amines.

Mechanistic Insight :

The ester group’s reduction follows a nucleophilic acyl substitution pathway, while azide reductions proceed via phosphine-mediated nitrogen elimination .

Substitution Reactions

The amino group undergoes nucleophilic substitution and protection:

-

Boc Protection : Reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine (TEA) to form (1S,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate, a key intermediate in peptide synthesis .

-

Acylation : Benzoyl chloride in pyridine produces N-benzoyl derivatives, enhancing stability for subsequent reactions .

Synthetic Application :

Protected derivatives are used in asymmetric catalysis, such as rhodium-catalyzed arylative bis-cyclization to generate chiral diene ligands .

Stereoselective Transformations

The compound’s rigid bicyclic structure enables enantioselective synthesis:

-

Tartaric Acid Resolution : Racemic mixtures are resolved using D- and L-tartaric acids to isolate the (1S,4R)-enantiomer with >99% ee .

-

Asymmetric Cyclization : Rhodium catalysts with chiral ligands induce enantioselective bis-cyclization of enynes, forming bicyclo[2.2.1]heptadiene scaffolds .

Comparative Stereoselectivity :

| Method | Catalyst/Ligand | ee (%) | Reference |

|---|---|---|---|

| Tartaric Acid Resolution | D-Tartaric Acid | 99.5 | |

| Rhodium-Catalyzed Cyclization | (1R,4S)-L1 Ligand | 99 |

Mechanistic Pathways

-

Amino Group Reactivity : The amino group acts as a nucleophile in acylation and alkylation reactions, with its basicity modulated by the ester’s electron-withdrawing effect .

-

Ring Strain Effects : The cyclopentene ring’s strain facilitates ring-opening reactions with nucleophiles (e.g., water or alcohols) under acidic conditions .

Scientific Research Applications

Chemical Synthesis

Ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate serves as a vital building block in organic synthesis. Its unique cyclopentene structure allows for the formation of complex molecules through various chemical reactions.

Table 1: Common Reactions and Conditions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Aldehydes, Carboxylic Acids |

| Reduction | Pd/C, LiAlH₄ | Cyclopentane Derivatives |

| Substitution | SOCl₂, PBr₃ | Substituted Cyclopentenes |

Biological Research

The compound is utilized to study enzyme-substrate interactions due to its structural similarity to natural products. It has been shown to inhibit specific enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition

A study demonstrated that modifications to the amino group of this compound resulted in varying degrees of inhibition on target enzymes, indicating its potential as a lead compound for drug development targeting metabolic disorders.

Therapeutic Potential

Research has focused on the compound's role as a lead compound in developing drugs targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for various therapeutic applications.

Table 2: Therapeutic Targets and Effects

| Target Disease | Mechanism of Action | Potential Outcome |

|---|---|---|

| Cancer | Inhibition of tumor growth | Reduced tumor proliferation |

| Neurological Disorders | Modulation of neurotransmitter activity | Improved cognitive function |

| Infectious Diseases | Antiviral properties | Decreased viral load |

Production of Specialty Chemicals

In the industrial sector, this compound is used as an intermediate in synthesizing specialty chemicals and pharmaceuticals. Its versatility allows it to be integrated into various production processes.

Case Study: Pharmaceutical Synthesis

The compound has been employed in synthesizing antiviral drugs, where its unique structure facilitates the creation of effective pharmaceutical agents that combat viral infections.

Mechanism of Action

The mechanism of action of ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations:

Ester Group Variations :

- Methyl and ethyl esters differ in lipophilicity, affecting solubility and pharmacokinetics. The ethyl ester’s larger alkyl group may improve membrane permeability compared to the methyl analog .

- Hydrochloride salts (e.g., methyl ester hydrochloride) enhance crystallinity and stability for purification .

Stereochemical Impact :

- The (1S,4R) configuration is critical for binding to biological targets, as seen in γ-homocycloleu-2-ene derivatives . The (1R,4S) enantiomer exhibits divergent activity, emphasizing the importance of stereochemical control .

Functional Group Modifications :

Key Observations:

- Esterification Strategies : Methyl and ethyl esters are synthesized via acid-catalyzed esterification, while tert-butyl esters employ Boc-anhydride for protection .

- Biological Relevance : The ethyl ester’s balance of lipophilicity and metabolic stability makes it suitable for prodrug formulations, whereas the free acid is ideal for direct conjugation .

Biological Activity

Ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, therapeutic applications, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₃NO₂ and features a cyclopentene ring that contributes to its biological activity. The compound's stereochemistry plays a crucial role in its interaction with biological targets, particularly enzymes involved in metabolic pathways.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its potential as an enzyme inhibitor. Studies have shown that derivatives of this compound can inhibit E1 activating enzymes, which are implicated in various cancers. The unique cyclopentene structure enhances the compound's ability to bind to these enzymes, potentially leading to reduced cell proliferation in cancerous tissues .

Neuropharmacological Effects

Research indicates that this compound may also have neuropharmacological applications. Its structural properties allow it to interact with neurotransmitter systems, making it a candidate for developing drugs targeting neurological disorders. Preliminary studies suggest that it could modulate neurotransmitter release or receptor activity, although further investigations are necessary to elucidate these mechanisms .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with the resolution of appropriate amino acid derivatives.

- Reactions : Key reactions include esterification and cyclization processes that form the cyclopentene structure.

- Purification : High-performance liquid chromatography (HPLC) is commonly employed for purification to achieve high purity levels necessary for biological testing .

Case Studies

Recent studies have highlighted the compound's efficacy in various experimental models:

- Cancer Cell Lines : In vitro studies using cancer cell lines have demonstrated that this compound can significantly inhibit cell growth at micromolar concentrations. This effect is attributed to its ability to interfere with key enzymatic pathways involved in cell cycle regulation .

- Animal Models : In vivo studies have shown promising results where administration of the compound led to reduced tumor growth in mouse models of cancer. These findings suggest potential for further development into therapeutic agents .

Data Table: Summary of Biological Activities

Future Directions

Ongoing research aims to explore the full therapeutic potential of this compound. Future studies will focus on:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the compound's structure can enhance its efficacy and selectivity for specific targets.

- Clinical Trials : Moving towards clinical trials to evaluate safety and efficacy in humans for various therapeutic applications.

Q & A

Q. Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol (80:20) mobile phase at 1.0 mL/min. Retention times for (1S,4R) and (1R,4S) enantiomers differ by >2 min, enabling quantification of purity .

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration. For example, anomalous dispersion effects in Cu-Kα radiation resolve ambiguities in NOE or circular dichroism data .

- Contradiction Resolution : Discrepancies between NMR coupling constants and computational models (e.g., DFT) may arise from solvent effects. Validate with variable-temperature NMR .

Basic: What spectroscopic techniques are critical for structural elucidation, and how are key functional groups identified?

Q. Methodological Answer :

- NMR :

- ¹H NMR : The cyclopentene protons (δ 5.8–6.2 ppm) show characteristic coupling (J = 10–12 Hz). The ethyl ester appears as a triplet at δ 1.2 ppm (CH₃) and quartet at δ 4.1 ppm (CH₂) .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 170–175 ppm, while the amino group adjacent to the ring is at δ 45–50 ppm .

- IR : Stretching frequencies at 3350 cm⁻¹ (N-H) and 1720 cm⁻¹ (C=O) confirm the ester and amine groups .

Advanced: What mechanistic insights explain its biological activity as a GABA analogue, and how are receptor binding assays designed?

Q. Methodological Answer :

- Mechanism : The compound mimics GABA by binding to GABA_A receptors, inducing chloride ion influx. The rigid cyclopentene ring enforces a conformation resembling the folded structure of GABA .

- Assay Design :

- In Vitro : Radioligand displacement assays using [³H]-muscimol on rat cortical membranes. IC₅₀ values are calculated via nonlinear regression .

- Electrophysiology : Patch-clamp recordings on transfected HEK cells expressing α₁β₂γ₂ GABA_A receptors measure chloride current potentiation .

Q. Methodological Answer :

- Solubility : The hydrochloride salt increases water solubility (up to 50 mg/mL in H₂O vs. <1 mg/mL for the free base) due to ionic interactions .

- Purification : Recrystallization from ethanol/water (7:3) yields >99% purity. Avoid basic conditions to prevent free base precipitation .

- Stability : Store at -20°C under argon; the free base is prone to oxidation, while the salt form is stable for >12 months .

Advanced: How do pH and temperature affect compound stability, and what degradation products form under accelerated conditions?

Q. Methodological Answer :

- Accelerated Stability Testing :

- pH Studies : Incubate at pH 2–12 (37°C, 72 hrs). HPLC-MS identifies degradation products:

- Acidic Conditions : Hydrolysis of the ester to carboxylic acid (retention time shift from 8.2 to 6.5 min) .

- Basic Conditions : Ring-opening via nucleophilic attack at the cyclopentene double bond .

Advanced: How does its activity compare to other GABA analogues, and what computational models predict binding affinity?

Q. Methodological Answer :

- Comparative Studies :

- In Vivo : Mouse models show 30% greater anticonvulsant activity vs. gabapentin at 10 mg/kg .

- Docking Simulations : AutoDock Vina predicts stronger hydrogen bonding (ΔG = -9.2 kcal/mol) with GABA_A’s β-subunit vs. -7.8 kcal/mol for pregabalin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.